Clathrin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clathrin C is a natural product found in Clathria with data available.

Applications De Recherche Scientifique

1. Role in Intracellular Protein Trafficking

Clathrin is a key player in intracellular protein trafficking. It's composed of heavy chains (Chc) and light chains (Clc). Research shows that the light chain subunit is crucial for efficient Chc trimerization, formation of clathrin coats, and generation of clathrin-coated vesicles. This is particularly evident in the study of yeast, where disruption of Clc-encoding gene affects Chc levels and causes defects in growth, endocytosis, and maturation of mating pheromone α-factor (Chu, Pishvaee, & Payne, 1996).

2. Diverse Functions Beyond Endocytosis

Clathrin's role extends beyond conventional receptor-mediated endocytosis. It's involved in various processes relevant to health and disease, such as strengthening centrosomes in cell division, participating in Wnt signaling, and playing a role in human glucose metabolism through the GLUT4 glucose transporter. Clathrin light chain's interaction with the actin-binding Hip proteins highlights its novel actin-organizing function during bacterial infection (Brodsky, 2012).

3. Inhibition Studies to Understand Function

Chemical inhibitors like ES9 and ES9-17 have been used to study clathrin heavy chain (CHC) function. These inhibitors help in understanding endocytosis processes and provide insights into potential applications across different systems. They demonstrate the dynamic nature of CME (Clathrin-mediated endocytosis) and the pivotal role of CHC in this process (Dejonghe et al., 2019).

4. Clathrin Structure and Dynamics in Membrane Traffic

Clathrin's molecular scaffold is essential for vesicular uptake of cargo at the plasma membrane. Understanding the structure of clathrin, its major cargo adaptors, and other proteins participating in forming clathrin-coated pits and vesicles offers insights into the principal steps in coated-pit and coated-vesicle formation (Kirchhausen, Owen, & Harrison, 2014).

5. Clathrin and Psychotic Disorders

Clathrin-mediated endocytosis and related cellular trafficking mechanisms have been implicated in the pathophysiology of psychotic disorders like schizophrenia and bipolar disorder. Proteomic and genomic evidence suggests a strong link between clathrin interactome and these disorders, offering potential avenues for targeted pharmacological interventions (Schubert et al., 2012).

6. Role in Mitotic Spindle Function

Clathrin stabilizes fibers of the mitotic spindle, aiding chromosome congression. It directly binds to the spindle by the amino-terminal domain of clathrin heavy chain. This function is crucial for normal mitosis and may have implications in understanding human cancers involving clathrin heavy chain gene fusions (Royle, Bright, & Lagnado, 2005).

Propriétés

Nom du produit |

Clathrin C |

|---|---|

Formule moléculaire |

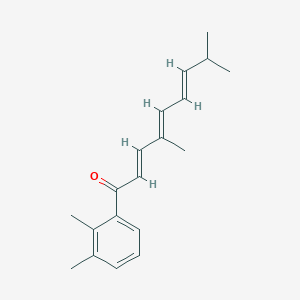

C19H24O |

Poids moléculaire |

268.4 g/mol |

Nom IUPAC |

(2E,4E,6E)-1-(2,3-dimethylphenyl)-4,8-dimethylnona-2,4,6-trien-1-one |

InChI |

InChI=1S/C19H24O/c1-14(2)8-6-9-15(3)12-13-19(20)18-11-7-10-16(4)17(18)5/h6-14H,1-5H3/b8-6+,13-12+,15-9+ |

Clé InChI |

BNSQTUIHRYGJIZ-LEBDXYBYSA-N |

SMILES isomérique |

CC1=C(C(=CC=C1)C(=O)/C=C/C(=C/C=C/C(C)C)/C)C |

SMILES canonique |

CC1=C(C(=CC=C1)C(=O)C=CC(=CC=CC(C)C)C)C |

Synonymes |

clathrin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

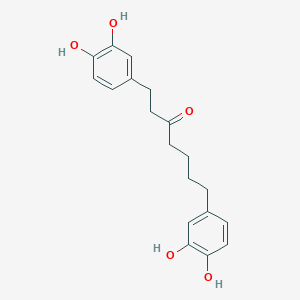

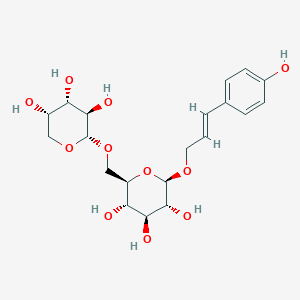

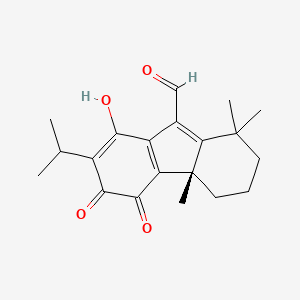

![(E)-1-[2,4-dihydroxy-3-[(2S,4R,6S)-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1254457.png)

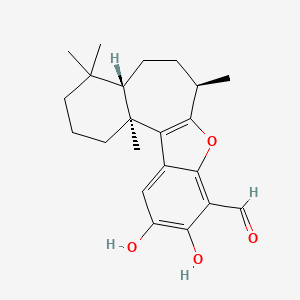

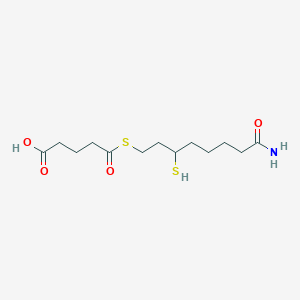

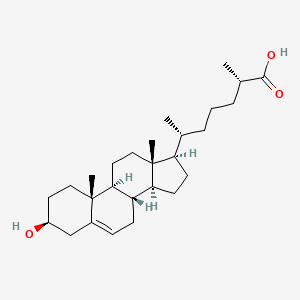

![5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1254465.png)

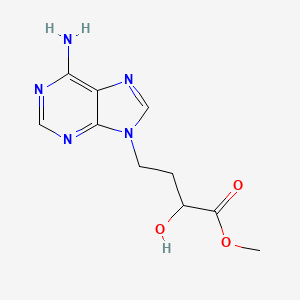

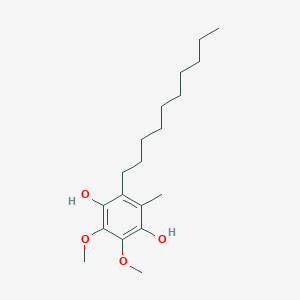

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)